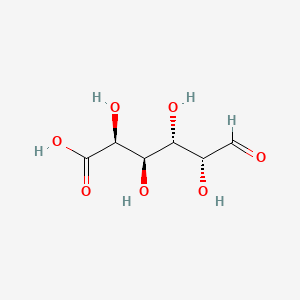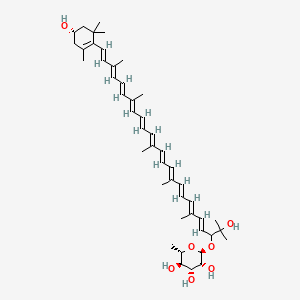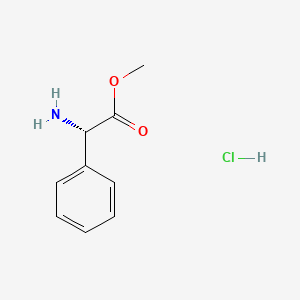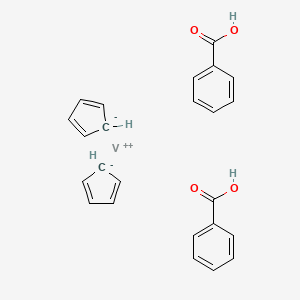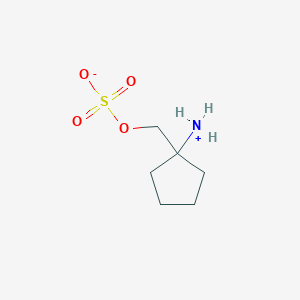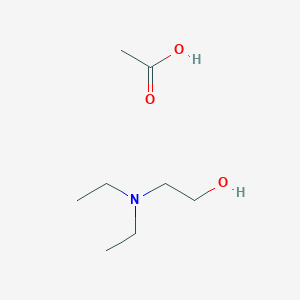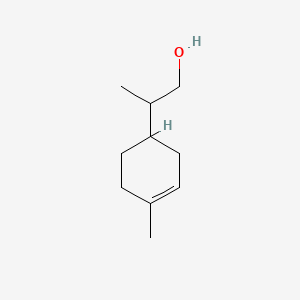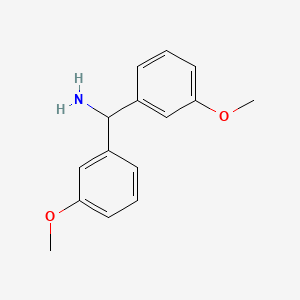
NICKEL(II) FLUORIDE TETRAHYDRATE
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
Nickel(II) fluoride tetrahydrate can be prepared through several methods, including intercalation techniques and direct fluorination. One approach involves the preparation of Nickel(II)–hydroxide–(sodium fluoride tetrasilicic mica) intercalation complexes, leading to the formation of ultra-fine nickel particles upon reduction (Ohtsuka et al., 1987). Another method focuses on the commercial availability of nickel(II) fluoride and its tetrahydrate form, highlighting their uses and the fundamental aspects of their preparation and properties (Meshri).
Molecular Structure Analysis
The molecular structure of nickel(II) fluoride compounds can be complex, involving different oxidation states and coordination environments. Research on nickel(III) fluoride and its formation through reactions in a fluoride environment sheds light on the possible structures and the nature of nickel in such compounds (Court & Dove, 1973).
Chemical Reactions and Properties
Nickel(II) fluoride tetrahydrate participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, it can undergo reduction and oxidation processes, leading to the formation of different nickel compounds with unique properties and applications. The catalytic defluorinative [3 + 2] cycloaddition of trifluoromethylalkenes with alkynes via reduction of nickel(II) fluoride species is an example of its chemical reactivity and potential in synthetic chemistry (Fujita et al., 2015).
Physical Properties Analysis
The physical properties of nickel(II) fluoride tetrahydrate, such as its decomposition behavior, are crucial for understanding its stability and reactivity. The compound decomposes in three steps when heated, with the products depending on the atmosphere in which the decomposition occurs. This behavior is vital for its application in various industrial processes (Lange & Haendler, 1973).
Chemical Properties Analysis
The chemical properties of nickel(II) fluoride tetrahydrate are defined by its reactivity with different ligands and in various chemical environments. For example, the synthesis and characterization of transition metal fluoride complexes with imidazole indicate the compound's ability to form stable complexes with specific ligands, revealing insights into its coordination chemistry and potential applications (Arif et al., 2009).
科研应用
Nickel Toxicity and Plant Growth
Research has shown that nickel, including compounds like nickel(II) fluoride tetrahydrate, plays a dual role in plant growth. While essential for normal plant growth, enzymatic activities, and metabolic reactions at low concentrations, nickel can become toxic at higher levels, leading to reduced seed germination, root and shoot growth, biomass accumulation, and overall production. The study by Hassan et al. (2019) emphasizes the need for understanding the functional roles and toxic effects of nickel on plants, highlighting the environmental sources of nickel, its effects, tolerance mechanisms, and possible remediation approaches for nickel toxicity in plants Hassan et al., 2019.
Adsorptive Removal of Nickel Ions
The adsorptive removal of nickel(II) ions from aqueous environments is another significant area of research. The review by Raval et al. (2016) discusses the use of various adsorbents, including activated carbon, nanomaterials, and biosorbents, for nickel ion removal from water. This study provides insights into the equilibrium adsorption isotherms, kinetics, and thermodynamics of nickel adsorption processes, underscoring the importance of identifying efficient adsorbents for environmental remediation Raval et al., 2016.
Nickel Extraction Techniques
In the context of mining and metal extraction, research into the extraction of nickel, iron, and cobalt from nickel laterite ores using additives such as chlorides, sulfur, and alkali oxides is noteworthy. The study by Dong et al. (2018) reviews the use of these additives in enhancing the extraction process, suggesting a need for further research on reaction mechanisms and the development of environmentally friendly additives Dong et al., 2018.
Fluoride Effects on Titanium Alloys
The effects of fluoride, including nickel(II) fluoride tetrahydrate, on titanium alloys are also of interest, especially in dentistry. The review by Fragou and Eliades (2010) discusses how fluoride can affect the mechanical properties and ion release of titanium alloys used in dental applications, highlighting the need for further research to understand the clinical relevance of these effects Fragou & Eliades, 2010.
Nickel Biogeochemistry and Environmental Impact
Studies on the biogeochemistry of nickel and its environmental impact, including its toxicity and detoxification mechanisms in plants, are crucial for understanding how nickel compounds interact with ecosystems. Ameen et al. (2019) review the sources, bioavailability, and effects of nickel in soil, highlighting the narrow range between nickel's essential and toxic concentrations for plants Ameen et al., 2019.
Safety And Hazards
未来方向
Nickel(II) Fluoride Tetrahydrate is generally immediately available in most volumes. Ultra-high purity and high purity compositions improve both optical quality and usefulness as scientific standards. Nanoscale elemental powders and suspensions, as alternative high surface area forms, may be considered .
性质
CAS 编号 |
13940-83-5 |
|---|---|
产品名称 |
NICKEL(II) FLUORIDE TETRAHYDRATE |
分子式 |
F2H8NiO4 |
分子量 |
168.75 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




